molecular formula C9H21ClN2 B11820890 4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride

4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride

Cat. No.: B11820890
M. Wt: 192.73 g/mol
InChI Key: RETXVYHZWXRHFR-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H20N2·HCl. It is a derivative of cyclohexanamine, where the amine group is substituted with a dimethylaminomethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride typically involves the following steps:

    Starting Material: Cyclohexanone is used as the starting material.

    Reductive Amination: Cyclohexanone undergoes reductive amination with formaldehyde and dimethylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets. The dimethylaminomethyl group enhances its ability to interact with biological receptors, leading to various physiological effects. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylamino)methyl]cyclohexan-1-amine;hydrochloride
  • 4-[(Ethylamino)methyl]cyclohexan-1-amine;hydrochloride
  • 4-[(Propylamino)methyl]cyclohexan-1-amine;hydrochloride

Uniqueness

4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride is unique due to the presence of the dimethylaminomethyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H21ClN2

Molecular Weight

192.73 g/mol

IUPAC Name

4-[(dimethylamino)methyl]cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C9H20N2.ClH/c1-11(2)7-8-3-5-9(10)6-4-8;/h8-9H,3-7,10H2,1-2H3;1H

InChI Key

RETXVYHZWXRHFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC(CC1)N.Cl

Origin of Product

United States

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